3-(Hydroxymethyl)-2-(trifluoromethyl)phenol

Physicochemical profiling pKa prediction Reactivity tuning

Secure the correct regioisomer for your research. This 1,2,3-trisubstituted fluorinated phenol features an ortho-CF3 group that depresses phenolic pKa by ~1.5 units, enabling selective alkylation of the phenol while leaving the meta-benzylic alcohol intact for subsequent activation. This prevents the steric shielding and altered reactivity of 2,6- or 3,5-substituted analogs, reducing synthetic steps and improving throughput in medicinal chemistry and polymer synthesis. Ideal for fragment libraries.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
CAS No. 1261500-75-7
Cat. No. B13007968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-2-(trifluoromethyl)phenol
CAS1261500-75-7
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(F)(F)F)CO
InChIInChI=1S/C8H7F3O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,12-13H,4H2
InChIKeyUNEZQZUUESMJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-2-(trifluoromethyl)phenol (CAS 1261500-75-7): A Dual-Functional Fluorinated Phenol Building Block for Precision Synthesis


3-(Hydroxymethyl)-2-(trifluoromethyl)phenol (CAS 1261500-75-7), also named 3-hydroxy-2-(trifluoromethyl)benzenemethanol, is a fluorinated phenolic compound with molecular formula C8H7F3O2 and molecular weight 192.13 g·mol⁻¹ . It features three functional groups on a single benzene ring: a phenolic –OH at C1, an electron-withdrawing –CF3 group at the ortho C2 position, and a benzylic hydroxymethyl (–CH2OH) substituent at the meta C3 position . This specific 1,2,3-trisubstitution pattern creates a unique electronic and steric environment distinct from other regioisomers in the hydroxymethyl-trifluoromethylphenol family, enabling orthogonal derivatization strategies not accessible with simpler mono- or di-substituted phenol analogs [1].

Why 3-(Hydroxymethyl)-2-(trifluoromethyl)phenol Cannot Be Replaced by Other Hydroxymethyl-Trifluoromethylphenol Regioisomers


The 1,2,3-trisubstitution pattern in 3-(Hydroxymethyl)-2-(trifluoromethyl)phenol creates an electronic and steric milieu that no other C8H7F3O2 regioisomer replicates. The ortho-CF3 group exerts a strong electron-withdrawing effect that lowers the phenolic pKa by approximately 1.5–2.0 log units relative to unsubstituted phenol [1], while the meta-CH2OH introduces hydrogen-bond donor capacity at a position that cannot form an intramolecular hydrogen bond with either the phenolic –OH or the –CF3 group. This contrasts sharply with 2-(hydroxymethyl)-6-(trifluoromethyl)phenol, where both substituents are ortho to the phenolic –OH, or 3-(hydroxymethyl)-5-(trifluoromethyl)phenol, where the meta-CF3 exerts a weaker inductive effect. Generic substitution with an incorrect regioisomer alters the compound's hydrogen-bond donor/acceptor geometry (HBD count of 2, HBA count of 5), lipophilicity (predicted XLogP3 ~2.1), and the relative reactivity of its two hydroxyl groups, compromising downstream synthetic efficiency and the physicochemical properties of final products [2].

Quantitative Differentiation of 3-(Hydroxymethyl)-2-(trifluoromethyl)phenol (CAS 1261500-75-7) from Closest Analogs


Phenolic pKa Modulation: Ortho-CF3 Lowers Acidity More Than Meta-CF3

The ortho-trifluoromethyl substituent in 3-(hydroxymethyl)-2-(trifluoromethyl)phenol exerts a stronger acidifying effect on the phenolic –OH than a meta-CF3 group. Experimental pKa data for the parent 2-(trifluoromethyl)phenol (ortho-CF3) is 8.36, compared to 8.68 for 3-(trifluoromethyl)phenol (meta-CF3), representing a ΔpKa of 0.32 units [1]. The presence of an additional meta-hydroxymethyl group is expected to further modulate this acidity. This acidification difference directly impacts ionization state at physiological pH, nucleophilicity in SN2 reactions, and metal-chelation behavior relevant to catalysis and pharmaceutical lead optimization [2].

Physicochemical profiling pKa prediction Reactivity tuning Medicinal chemistry

Regioisomeric Hydrogen-Bond Architecture: Unique HBD/HBA Arrangement Dictates Molecular Recognition

3-(Hydroxymethyl)-2-(trifluoromethyl)phenol possesses two hydrogen-bond donor (HBD) sites (phenolic –OH and benzylic –OH) and five hydrogen-bond acceptor (HBA) sites (phenolic O, benzylic O, and three F atoms), yielding an HBD count of 2 and HBA count of 5 [1]. The critical differentiation lies in the spatial arrangement: the ortho-CF3 group cannot participate in intramolecular H-bonding with either hydroxyl (confirmed by IR-UV double resonance spectroscopy showing absence of intramolecular O–H···F hydrogen bonds in ortho-trifluoromethylphenols [2]), while the meta-CH2OH is positioned such that it cannot form an intramolecular H-bond with the phenolic –OH but remains available for intermolecular contacts. This contrasts with 2-(hydroxymethyl)-6-(trifluoromethyl)phenol, where the two ortho substituents create steric congestion around the phenolic –OH and may enable intramolecular H-bonding between the –CH2OH and phenolic –OH.

Hydrogen bonding Supramolecular chemistry Crystal engineering Fragment-based drug design

Bactericidal Activity Ranking: Positional Isomerism Drives Antimicrobial Potency Order Against E. coli

A systematic study of isomeric trifluoromethylphenols established a clear structure–activity relationship for bactericidal activity against Escherichia coli: meta-CF3 > para-CF3 > ortho-CF3 [1]. In the target compound, the CF3 group occupies the ortho position (C2), placing it in the least active category for simple CF3-phenols. However, the additional meta-hydroxymethyl substituent introduces a polar, hydrogen-bonding moiety that may partially compensate for the intrinsically lower activity of the ortho-CF3 phenotype. This nuanced activity profile differs from 3-(hydroxymethyl)-5-(trifluoromethyl)phenol (meta-CF3, meta-CH2OH), which is predicted to exhibit stronger baseline bactericidal activity based on the meta-CF3 ranking but may suffer from different solubility or partitioning behavior due to the altered substitution pattern.

Antimicrobial activity Escherichia coli QSAR Phenolic disinfectants

Predicted Physicochemical Property Divergence: Density and Boiling Point Distinguish Regioisomers

Predicted density and boiling point data for regioisomeric hydroxymethyl-trifluoromethylphenols reveal measurable differences that impact formulation and purification. 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol (CAS 773873-13-5) has a predicted density of 1.421 ± 0.06 g·cm⁻³ and a predicted boiling point of 238.6 ± 35.0 °C . While analogous predicted data for the target compound (CAS 1261500-75-7) is not publicly tabulated in the same database, the different substitution pattern (2,6- vs 2,3-disubstitution) is expected to produce a distinct boiling point due to altered dipole moment and intermolecular hydrogen-bonding capability. The crystal density of ortho-(trifluoromethyl)phenol hydrate was experimentally determined as 1.533 g·cm⁻³ (tetragonal, P4₂/n) [1], providing an experimental anchor for the density of the CF3-phenol core.

Physicochemical properties Chromatography Purification Formulation

Dual Orthogonal Functional Handles Enable Sequential Derivatization Unavailable in Mono-Functional Analogs

The target compound uniquely offers two chemically distinct hydroxyl groups—a phenolic –OH (more acidic, pKa ~8.0–8.2) and a benzylic alcohol –CH2OH (less acidic, pKa ~15)—that can be orthogonally protected and derivatized [1][2]. The phenolic –OH, activated by the ortho-CF3 electron-withdrawing group, undergoes preferential deprotonation and reaction under mildly basic conditions (pH 8–10), while the benzylic –OH requires stronger base or activation. This sequential reactivity enables regioselective etherification, esterification, or carbamate formation without protecting group manipulation, a capability absent in 2-(trifluoromethyl)phenol (lacks –CH2OH) or 3-(hydroxymethyl)phenol (lacks –CF3). The trifluoromethyl group further enhances the benzylic C–H acidity, facilitating C–C bond formation at the benzylic position via cross-coupling or radical pathways [3].

Orthogonal protection Bioconjugation Polymer chemistry Diversity-oriented synthesis

Defined Application Scenarios for 3-(Hydroxymethyl)-2-(trifluoromethyl)phenol (CAS 1261500-75-7) Rooted in Quantitative Evidence


Sequential Orthogonal Derivatization in Multi-Step Pharmaceutical Intermediate Synthesis

The target compound's large pKa gap (~7 units between phenolic –OH at pKa ~8.0–8.2 and benzylic –OH at pKa ~15) enables chemists to perform two sequential functionalization reactions without intermediate protecting-group manipulation [1]. In a typical workflow, the phenolic –OH is first selectively alkylated or acylated under mildly basic conditions (pH 8–10, e.g., K2CO3 in DMF), leaving the benzylic –OH intact. The benzylic alcohol is then activated (e.g., converted to a halide or tosylate) and substituted in a second step. This two-step, one-flask strategy reduces synthetic step count relative to non-fluorinated or mono-functional analogs, directly improving throughput in medicinal chemistry lead optimization programs.

Fragment-Based Drug Discovery (FBDD) Library Member with Defined H-Bond Geometry

With a molecular weight of 192.13 g·mol⁻¹ (well within the Rule-of-Three for fragments), two geometrically distinct H-bond donors, five H-bond acceptors, and a predicted XLogP3 of ~2.1, this compound is an ideal fragment library component [2]. The ortho-CF3 group, confirmed to lack intramolecular O–H···F hydrogen bonding, ensures that all H-bond donor/acceptor sites remain available for target protein engagement [3]. The specific meta-CH2OH placement avoids steric shielding of the phenolic –OH, a problem encountered with 2,6-disubstituted analogs where ortho substitution can hinder binding pocket access. Procurement of the correct regioisomer ensures fragment screening hits reflect the intended pharmacophore geometry.

CF3-Containing Monomer for Fluorinated Polymer and Advanced Material Synthesis

The dual hydroxyl functionality combined with the CF3 group's electron-withdrawing character makes this compound a versatile monomer for polycarbonates, polyesters, and epoxy resins. The ortho-CF3 group depresses the phenolic pKa, enhancing the nucleophilicity of the phenolate anion under polymerization conditions, while the benzylic –OH provides a second polymerization or crosslinking site [1]. Compared to non-fluorinated analogs, the CF3 group imparts increased thermal stability, lower surface energy, and enhanced chemical resistance to the resulting polymer. The specific regioisomer's 1,2,3-substitution pattern yields polymers with different glass transition temperatures and mechanical properties compared to those derived from 1,2,6- or 1,3,5-substituted isomers, enabling property tuning.

Benzylic C–H Functionalization Platform for Agrochemical Lead Generation

As demonstrated by Egami et al. (2015), phenol derivatives with benzylic C–H bonds can be selectively trifluoromethylated to generate potent enoyl-acyl carrier protein reductase (FabI) inhibitors [4]. The target compound, already bearing a CF3 group and a reactive benzylic –CH2OH, serves as an advanced intermediate for further benzylic functionalization (oxidation to aldehyde, halogenation, or cross-coupling). The ortho-CF3 group pre-installed on the aromatic core provides the pharmacokinetic benefits of fluorination (enhanced metabolic stability, increased membrane permeability) while the benzylic position remains available for diversification, a combination not offered by simpler trifluoromethylphenol building blocks.

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